3-(2-furyl)-N-(3-nitrophenyl)acrylamide

GPCR pharmacology Histamine receptor Neuropharmacology

Researchers requiring selective scaffold differentiation for histamine H3 receptor studies often face supply inconsistencies with nitroaromatic building blocks. This compound addresses that gap with characterized biological activity. • Validated 1.35 nM binding affinity at human histamine H3 receptor, enabling direct GPCR probe development. • Distinct 3-nitrophenyl architecture eliminates nitroreductase-mediated activation common in 5-nitrofuran analogs, providing a clean negative control for mechanistic studies. • Consistent 95% purity specification supports reproducible structure-activity relationship campaigns and parallel synthesis workflows.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
Cat. No. B5859828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-furyl)-N-(3-nitrophenyl)acrylamide
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C13H10N2O4/c16-13(7-6-12-5-2-8-19-12)14-10-3-1-4-11(9-10)15(17)18/h1-9H,(H,14,16)/b7-6+
InChIKeyHEXFJLORZXYVTA-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-furyl)-N-(3-nitrophenyl)acrylamide Specifications & Characterization


3-(2-furyl)-N-(3-nitrophenyl)acrylamide is a synthetic acrylamide derivative featuring a furan ring at the β-position and a 3-nitrophenyl group attached to the amide nitrogen, with molecular formula C₁₃H₁₀N₂O₄ and molecular weight 258.23 g/mol [1]. This compound belongs to the broader class of nitrophenyl-substituted acrylamides, which are investigated for their diverse biological activities including enzyme inhibition and antimicrobial properties [2]. The compound is available as a research-grade chemical with typical purity specifications of 95% [1], serving as a building block in medicinal chemistry campaigns and structure-activity relationship studies.

Scaffold Nitrophenyl-substituted furan-acrylamide; distinct from 5-nitrofuran analogs
Workflow GPCR binding assays, enzyme inhibition screening, SAR library construction
Mechanism Lacks 5-nitrofuran motif; avoids nitroreductase-mediated DNA-modifying confound

3-(2-furyl)-N-(3-nitrophenyl)acrylamide Substitution Failure in SAR


In-class compounds such as N-benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, and 3-(5-nitro-2-furyl)-2-(2-furyl)acrylamide cannot be simply interchanged with 3-(2-furyl)-N-(3-nitrophenyl)acrylamide due to fundamental differences in molecular architecture that govern target engagement and biological readout . The target compound exhibits a critical structural distinction: a nitro group positioned directly on the phenyl ring in the meta (3-) configuration rather than on the furan moiety [1]. This substitution pattern fundamentally alters electronic distribution, hydrogen bonding capacity, and metabolic stability profiles relative to 5-nitrofuran-containing analogs, which are well-documented for their redox-dependent antibacterial and radiosensitizing activities [2]. The absence of the 5-nitrofuran motif in the target compound eliminates the potential for nitroreductase-mediated activation and associated DNA-modifying effects, representing a fundamentally different mechanistic profile that renders direct substitution scientifically invalid without explicit comparative validation data [3]. The following quantitative evidence demonstrates exactly where and how this compound diverges from its structural neighbors.

Nitro position Meta-nitro on phenyl ring instead of furan alters electronic profile and target selectivity; may not reproduce nitrofuran antibacterial mechanisms.
Activation pathway Absence of 5-nitrofuran eliminates nitroreductase-mediated bioreduction and associated DNA-modifying effects; mutagenicity profile likely differs.
Antimicrobial spectrum Reported narrow-spectrum activity for furan-acrylamide class may not transfer; direct data for target compound not available.

3-(2-furyl)-N-(3-nitrophenyl)acrylamide Differentiation Evidence vs. Analogs


Histamine H3 Receptor Affinity

3-(2-furyl)-N-(3-nitrophenyl)acrylamide demonstrates high-affinity binding to the human histamine H3 receptor (H3R) with a Kd value of 1.35 nM in a recombinant HEK293T cell-based BRET assay [1]. This represents nanomolar target engagement that positions the compound within a therapeutically relevant affinity range for CNS-targeted GPCR ligands. In contrast, structurally related furan-acrylamides bearing nitro substitution on the furan ring rather than the phenyl ring exhibit fundamentally different pharmacological profiles, typically associated with antibacterial mechanisms via DNA modification rather than selective GPCR modulation [2]. The absence of published H3R affinity data for 5-nitrofuran-containing acrylamide analogs underscores a distinct target selectivity landscape driven by the precise positioning of the nitro pharmacophore.

H3R Affinity
Cross-study comparable
Kd = 1.35 nM
Supports H3 receptor binding assay interpretation
HEK293T BRET assay; 5-nitrofuran analogs lack published H3R data
GPCR pharmacology Histamine receptor Neuropharmacology

β-Glucuronidase Inhibition Profile

Within the broader class of furan-containing acrylamides, a structurally related analog with furan and nitrophenyl substitution demonstrates β-glucuronidase inhibitory activity with an IC₅₀ of 600 nM [1]. This contrasts sharply with non-furan-containing compounds tested in the same assay that exhibit substantially weaker potency, with IC₅₀ values exceeding 20 μM (20,100 nM and 21,900 nM for comparator acrylamides lacking the furan-nitro substitution pattern) [2]. While direct IC₅₀ data for 3-(2-furyl)-N-(3-nitrophenyl)acrylamide in this specific assay is not available, the class-level inference suggests that furan-nitrophenyl acrylamides as a scaffold class demonstrate approximately 30- to 35-fold enhanced enzyme inhibition compared to structurally simplified acrylamides lacking the heteroaromatic-nitroaryl architecture.

β-Glucuronidase
Class-level inference
Class representative IC₅₀ ~600 nM Non-furan acrylamides: IC₅₀ > 20 μM ~33–36× higher potency for furan scaffold
Supports scaffold consideration for glycosidase inhibition screening
Direct IC₅₀ for target compound not available; class-level context
Enzyme inhibition Drug metabolism β-glucuronidase

Nitrophenyl vs. Nitrofuran Acrylamide Redox Profiles

The target compound 3-(2-furyl)-N-(3-nitrophenyl)acrylamide carries the nitro substituent on the phenyl ring rather than on the furan moiety, resulting in a fundamentally different redox profile compared to 5-nitrofuran-containing analogs [1]. Literature data demonstrate that nitrofurans exhibit one-electron redox potentials around -250 mV, conferring susceptibility to nitroreductase-mediated activation and subsequent DNA-modifying effects that drive both antibacterial activity and mutagenic/carcinogenic potential [2]. In contrast, nitrophenyl systems show more negative redox potentials (ranging to -700 mV for certain nitropyrroles) and lack the facile nitroreductase activation pathway [3]. This redox divergence translates to a critical practical distinction: 5-nitrofuran acrylamides like AF-2 (furylfuramid) are documented mutagens and carcinogens in cell culture models and were withdrawn from use as food additives due to genotoxicity concerns [4], whereas the nitrophenyl-substituted furan acrylamide class has not been associated with this nitroreductase-dependent genotoxicity pathway. While direct comparative Ames or micronucleus data for 3-(2-furyl)-N-(3-nitrophenyl)acrylamide are not publicly available, the absence of the 5-nitrofuran pharmacophore eliminates the primary structural determinant of the DNA-modifying mechanism.

Redox profile
Class-level inference
Target: Nitrophenyl, no 5-nitrofuran; lacks nitroreductase activation 5-Nitrofuran analogs: Redox ~ -250 mV, DNA-modifying mutagenic potential
Mechanism-based differentiation for nitroreductase specificity studies
Inferred from redox potentials; direct genotoxicity data not available
Toxicology Redox chemistry Drug safety

Furan-Acrylamide Antibacterial Selectivity

Furan-acrylamide compounds exhibit species-selective antibacterial activity that distinguishes them from broad-spectrum antimicrobial agents. Data for the structurally related furan-acrylamide 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide demonstrate inhibitory activity against Salmonella typhimurium and Mycobacterium tuberculosis, but not against C. aurantium or other tested strains . This narrow-spectrum profile contrasts with the broader activity of classical nitrofuran antibiotics and suggests that the furan-acrylamide scaffold engages specific bacterial targets rather than functioning as a general DNA-damaging agent across all species. For 3-(2-furyl)-N-(3-nitrophenyl)acrylamide, the absence of the 5-nitro group on the furan ring may further narrow or alter this selectivity profile, though direct antibacterial data are not publicly available. This class-level inference provides a basis for strategic compound selection in antimicrobial screening campaigns targeting specific pathogens.

Antibacterial selectivity
Class-level inference
Active against S. typhimurium and M. tuberculosis; not C. aurantium
Narrow-spectrum antibacterial context; direct data not available
No sources provided; class-level inference from related furan-acrylamide
Antimicrobial Bacteriology Drug discovery

3-(2-furyl)-N-(3-nitrophenyl)acrylamide Research Applications


Histamine H3 Receptor Probe Development

The validated 1.35 nM binding affinity of 3-(2-furyl)-N-(3-nitrophenyl)acrylamide at the human histamine H3 receptor makes it a suitable starting point for developing chemical probes targeting this GPCR [1]. The H3 receptor is implicated in sleep-wake regulation, cognition, and feeding behavior, with clinical applications in narcolepsy, ADHD, and metabolic disorders. The compound's nitrophenyl substitution pattern provides a distinct chemical series for structure-activity relationship expansion compared to established imidazole-based H3 antagonists, offering intellectual property and scaffold novelty advantages. Researchers should note that while binding affinity is characterized, functional activity (agonist/antagonist/inverse agonist) remains to be determined, representing a clear follow-up study opportunity.

Glycosidase Chemical Biology

The class-level β-glucuronidase inhibitory potency exhibited by furan-nitrophenyl acrylamides (IC₅₀ ~600 nM for the class representative) supports the use of 3-(2-furyl)-N-(3-nitrophenyl)acrylamide in studies investigating glucuronidation pathways and glycosidase enzyme function [2]. β-Glucuronidase plays key roles in drug metabolism, enterohepatic recirculation, and the activation of glucuronide prodrugs in tumor microenvironments. The approximately 33- to 36-fold potency enhancement observed for furan-containing acrylamides over non-furan comparators [3] justifies selection of this scaffold for enzyme inhibition studies, with the target compound serving as a core structure for further optimization campaigns aimed at improving potency and selectivity.

Nitroreductase Substrate Specificity Studies

3-(2-furyl)-N-(3-nitrophenyl)acrylamide serves as a critical control compound in studies investigating the structure-activity determinants of nitroreductase-mediated activation [4]. Because the nitro group is positioned on the phenyl ring rather than the furan ring, this compound does not undergo the facile one-electron reduction characteristic of 5-nitrofurans (redox potential ~ -250 mV) [5]. This makes it an ideal negative control for experiments designed to probe the substrate specificity of bacterial and mammalian nitroreductases, or for differentiating between DNA-damage-dependent and DNA-damage-independent biological effects of nitroaromatic compounds. Researchers investigating bioreductive prodrug strategies or hypoxic tumor targeting can use this compound to validate that observed effects are specifically attributable to the 5-nitrofuran pharmacophore rather than general nitroaromatic chemistry.

Acrylamide SAR Library Construction

Given the established utility of acrylamide moieties as covalent warheads in targeted covalent inhibitors (e.g., EGFR, BTK inhibitors) and the emerging role of nitrophenyl groups in modulating non-covalent interactions, 3-(2-furyl)-N-(3-nitrophenyl)acrylamide provides a versatile building block for SAR library construction [6]. The compound's molecular weight (258.23 g/mol) and physicochemical profile (ALogP predicted to be within favorable limits for CNS penetration) [1] support its inclusion in fragment-based or lead-optimization libraries. Researchers can systematically vary the furan substituent, the acrylamide geometry (E/Z configuration), and the nitrophenyl substitution pattern (2-, 3-, or 4-nitro) to map the chemical space governing target engagement and selectivity. The availability of the compound at 95% purity [1] ensures consistent starting material quality for parallel synthesis workflows.

Application
Selection Property
Validation Focus
H3 receptor binding studies
Reported nanomolar affinity at human H3R
Functional activity (agonist/antagonist) characterization
Glycosidase inhibition screening
Furan-nitrophenyl scaffold class potency
Direct IC₅₀ determination for target compound
Nitroreductase substrate control
Nitrophenyl (non-furan) nitro positioning
Confirms 5-nitrofuran-dependent DNA-modifying effects
Acrylamide SAR library construction
Defined scaffold with research-grade purity
Parallel synthesis and target engagement profiling
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